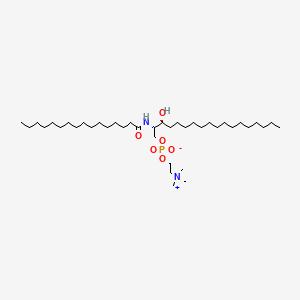

N-Palmitoyldihydrosphingomyelin

Description

Properties

CAS No. |

60322-02-3 |

|---|---|

Molecular Formula |

C39H81N2O6P |

Molecular Weight |

705.0 g/mol |

IUPAC Name |

[(2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadecyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C39H81N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h37-38,42H,6-36H2,1-5H3,(H-,40,43,44,45)/t37-,38+/m0/s1 |

InChI Key |

QHZIGNLCLJPLCU-QPPIDDCLSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC)O |

Other CAS No. |

60322-02-3 |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Nexus of Lipid Metabolism: An In-depth Technical Guide to the N-Palmitoyldihydrosphingomyelin Biosynthesis Pathway in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of N-Palmitoyldihydrosphingomyelin, a key intermediate in the complex network of sphingolipid metabolism. This document outlines the enzymatic reactions, subcellular localization, and regulatory aspects of this pathway. Furthermore, it details established experimental protocols for the quantification of its metabolites and the characterization of its key enzymes, presented with the necessary detail for replication. All quantitative data are summarized for comparative analysis, and core concepts are visualized through detailed diagrams.

Introduction to Sphingolipid Metabolism and the Significance of this compound

Sphingolipids are a class of lipids that are integral to the structural integrity of cellular membranes and are pivotal players in a myriad of cellular signaling pathways, including those governing cell growth, differentiation, and apoptosis. The balance between different sphingolipid species is critical for cellular homeostasis. This compound is a specific subtype of dihydrosphingomyelin, a precursor to sphingomyelin (B164518), one of the most abundant sphingolipids in mammalian cells. The "N-palmitoyl" designation refers to the sixteen-carbon saturated fatty acid (palmitic acid) attached to the sphinganine (B43673) backbone. The synthesis of this specific lipid is a critical node in the de novo sphingolipid synthesis pathway, and its levels can influence the downstream production of bioactive lipids.

The Core Biosynthetic Pathway

The synthesis of this compound is a multi-step enzymatic process that occurs across two primary subcellular locations: the endoplasmic reticulum (ER) and the Golgi apparatus.

Step 1: Synthesis of Dihydrosphingosine (Sphinganine) in the Endoplasmic Reticulum

The pathway begins in the ER with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) . This produces 3-ketodihydrosphingosine, which is then rapidly reduced to dihydrosphingosine (also known as sphinganine) by 3-ketodihydrosphingosine reductase (KDHS) .

Step 2: Acylation to N-Palmitoyldihydroceramide by Ceramide Synthases in the Endoplasmic Reticulum

Dihydrosphingosine is subsequently acylated to form N-palmitoyldihydroceramide. This reaction is catalyzed by a family of ceramide synthases (CerS) . Mammalian cells express six isoforms of CerS (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths. Specifically, CerS5 and CerS6 show a preference for palmitoyl-CoA (C16:0-CoA), making them the key enzymes in the synthesis of N-palmitoyldihydroceramide.[1] The expression and activity of these CerS isoforms are subject to regulation, which in turn dictates the specific acyl-chain composition of ceramides (B1148491) and their dihydro-precursors.[2]

Step 3: Transport of N-Palmitoyldihydroceramide to the Golgi Apparatus

N-palmitoyldihydroceramide synthesized in the ER is then transported to the Golgi apparatus. This transport can occur through vesicular trafficking or via the action of the ceramide transfer protein (CERT) .

Step 4: Conversion to this compound by Sphingomyelin Synthase in the Golgi Apparatus

In the lumen of the trans-Golgi, sphingomyelin synthase (SMS) catalyzes the final step in the synthesis of this compound. SMS transfers the phosphocholine (B91661) headgroup from phosphatidylcholine to N-palmitoyldihydroceramide, yielding this compound and diacylglycerol (DAG).[3] There are two major isoforms of SMS, SMS1 and SMS2, with SMS1 being predominantly localized to the Golgi.

The overall pathway can be visualized as follows:

Quantitative Data

Precise quantitative data for the cellular levels of this compound and the kinetic parameters of the enzymes involved with this specific substrate are not extensively reported in the literature. The following tables summarize the available and relevant quantitative information.

Table 1: Ceramide Synthase Substrate Specificity

| Enzyme | Preferred Acyl-CoA Chain Length | Reference |

| CerS1 | C18:0 | [1] |

| CerS2 | C22:0-C24:0 | [1] |

| CerS3 | C26:0 and longer | [4] |

| CerS4 | C18:0-C20:0 | [1] |

| CerS5 | C14:0-C18:0 (strong preference for C16:0) | [4] |

| CerS6 | C14:0-C16:0 | [4][5] |

Table 2: Sphingomyelin Synthase Activity

| Cell Type | Condition | SMS Activity (pmol/mg protein/h) | Reference |

| WI38 (normal human lung fibroblasts) | Basal | 78 | |

| SV40-transformed WI38 | Basal | 222 |

Note: The reported SMS activity is for a general ceramide substrate, not specifically N-palmitoyldihydroceramide.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of dihydrosphingomyelin species, which can be adapted for the specific quantification of the N-palmitoyl isoform.

1. Lipid Extraction: a. Harvest mammalian cells (e.g., by trypsinization or scraping) and wash with ice-cold phosphate-buffered saline (PBS). b. Resuspend the cell pellet in a known volume of water or PBS. c. Add an internal standard, such as a non-naturally occurring odd-chain dihydrosphingomyelin (e.g., C17:0-dihydrosphingomyelin). d. Perform a Bligh-Dyer or a modified Folch lipid extraction using a mixture of chloroform (B151607) and methanol (B129727). e. Centrifuge to separate the phases and collect the lower organic phase containing the lipids. f. Dry the organic phase under a stream of nitrogen.

2. LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography (e.g., methanol/chloroform). b. Use a C18 or a HILIC column for chromatographic separation. c. Employ a gradient elution with mobile phases typically consisting of water, acetonitrile, and methanol with additives like formic acid and ammonium (B1175870) formate. d. The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. e. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, the precursor ion will correspond to the protonated molecule [M+H]⁺, and a characteristic product ion is often m/z 184.1, corresponding to the phosphocholine headgroup.

3. Data Analysis: a. Integrate the peak areas for the MRM transitions of this compound and the internal standard. b. Generate a standard curve using known concentrations of a synthetic this compound standard. c. Calculate the concentration of this compound in the sample relative to the internal standard and the standard curve.

In Vitro Sphingomyelin Synthase (SMS) Activity Assay

This assay measures the conversion of a dihydroceramide (B1258172) substrate to dihydrosphingomyelin.

1. Preparation of Cell Lysates: a. Harvest cells and wash with PBS. b. Homogenize or sonicate the cells in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors). c. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

2. Enzymatic Reaction: a. In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein, e.g., 50-100 µg), a dihydroceramide substrate (e.g., N-palmitoyldihydroceramide), and a phosphocholine donor (e.g., phosphatidylcholine).[2][4] b. For a fluorescent assay, a fluorescently labeled dihydroceramide analog (e.g., NBD-C6-dihydroceramide) can be used. c. Initiate the reaction and incubate at 37°C for a defined period (e.g., 1-2 hours).[4]

3. Product Detection and Quantification: a. Stop the reaction by adding a chloroform/methanol mixture to extract the lipids. b. Separate the product (dihydrosphingomyelin) from the substrate (dihydroceramide) using thin-layer chromatography (TLC).[4] c. If using a fluorescent substrate, visualize the TLC plate under a fluorescent scanner and quantify the intensity of the product band. d. If using a non-labeled substrate, the product can be quantified by LC-MS/MS as described in the previous protocol.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound from cell culture.

Conclusion

The biosynthesis of this compound represents a crucial metabolic pathway with implications for cellular structure and signaling. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is essential for researchers in the fields of lipid biology and drug development. Further investigation into the specific roles of this compound and the regulation of its synthesis will undoubtedly uncover new therapeutic targets and deepen our understanding of cellular lipid homeostasis.

References

- 1. mdpi-res.com [mdpi-res.com]

- 2. Changes in the Metabolism of Sphingolipids after Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. utheme.univ-tlse3.fr [utheme.univ-tlse3.fr]

- 5. Differential regulation of sphingomyelin synthesis and catabolism in oligodendrocytes and neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Machinery of N-Palmitoyldihydrosphingomyelin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Palmitoyldihydrosphingomyelin, a saturated sphingolipid, is a critical component of cellular membranes and a key player in various signaling pathways. Its metabolism is tightly regulated by a series of enzymes that control its synthesis and degradation. Dysregulation of these enzymatic processes has been implicated in numerous diseases, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the core enzymes involved in this compound metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic and signaling pathways.

Introduction

Sphingolipids are a diverse class of lipids that serve as both structural components of cell membranes and as signaling molecules. This compound belongs to the dihydro- sub-class of sphingolipids, characterized by a saturated sphingoid backbone. The "N-Palmitoyl" designation specifies that the fatty acid attached to the sphingoid base via an amide linkage is palmitic acid (C16:0). The metabolism of this compound is a dynamic process involving a cascade of enzymatic reactions that either build up (anabolism) or break down (catabolism) this molecule. Understanding the enzymes that govern these pathways is crucial for elucidating the biological functions of this compound and for developing novel therapeutic strategies targeting sphingolipid metabolism.

The this compound Metabolic Pathway

The metabolism of this compound can be broadly divided into two main pathways: the de novo synthesis pathway and the catabolic pathway.

De Novo Synthesis Pathway

The de novo synthesis of this compound begins with simple precursors and proceeds through a series of enzymatic steps to produce N-Palmitoyldihydroceramide, the immediate precursor to this compound.

The Subcellular Landscape of N-Palmitoyldihydrosphingomyelin: A Technical Guide for Researchers

December 5, 2025

Abstract

N-Palmitoyldihydrosphingomyelin, a saturated sphingolipid, plays a crucial role in the biophysical properties of cellular membranes and is implicated in various signaling pathways. Understanding its precise subcellular localization is paramount for elucidating its function in health and disease. This technical guide provides a comprehensive overview of the cellular distribution of this compound, integrating quantitative data from lipidomic studies and detailing the experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of sphingolipid biology and leverage this knowledge in their work.

Introduction

This compound is a species of dihydrosphingomyelin (DHSM) characterized by a palmitoyl (B13399708) (C16:0) acyl chain. Unlike sphingomyelin (B164518) (SM), DHSM possesses a saturated sphinganine (B43673) backbone, a feature that significantly influences its biophysical properties and interactions within the membrane. The de novo synthesis of sphingolipids, including this compound, commences in the endoplasmic reticulum (ER) and is completed in the Golgi apparatus. From the Golgi, these lipids are transported to various cellular destinations, most notably the plasma membrane. The distribution of this compound is not uniform, with enrichment in specific microdomains such as lipid rafts, which are critical for signal transduction and protein trafficking.

Cellular Synthesis and Trafficking of this compound

The biosynthesis of this compound is a multi-step process that spans the endoplasmic reticulum and the Golgi apparatus. The pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine (dihydrosphingosine). N-acylation of sphinganine with palmitoyl-CoA by ceramide synthase yields N-Palmitoyldihydroceramide (dihydroceramide). This precursor is then transported to the Golgi apparatus, where the phosphocholine (B91661) headgroup is added to form this compound.

The transport of dihydroceramide (B1258172) from the ER to the Golgi is a critical and stereoselective process, suggesting protein-mediated trafficking rather than simple vesicular flow.[1][2] Once synthesized in the Golgi, this compound is incorporated into transport vesicles for delivery to other cellular compartments, primarily the plasma membrane.

Figure 1: Simplified signaling pathway of this compound synthesis and trafficking.

Subcellular Localization and Quantitative Distribution

The precise quantification of this compound in different subcellular compartments is challenging but essential for understanding its function. Lipidomics studies utilizing mass spectrometry on isolated organelles have begun to shed light on its distribution. While specific data for this compound is still emerging, the general distribution patterns of dihydrosphingomyelins and sphingomyelins provide valuable insights.

Table 1: Relative Abundance of Dihydrosphingomyelin in Subcellular Fractions

| Subcellular Fraction | Method | Relative Abundance of Dihydrosphingomyelin (as % of total DHSM) | Reference |

| Endoplasmic Reticulum | Subcellular Fractionation & Mass Spectrometry | Low | General consensus from sphingolipid metabolism studies.[3] |

| Golgi Apparatus | Subcellular Fractionation & Mass Spectrometry | Moderate to High | Key site of DHSM synthesis.[3] |

| Plasma Membrane | Subcellular Fractionation & Mass Spectrometry | High | Major destination for newly synthesized DHSM.[4] |

| Lipid Rafts | Detergent-Resistant Membrane Isolation & Mass Spectrometry | Enriched | Preferential partitioning due to saturated acyl chains. |

Note: The data presented are qualitative estimations based on the known pathways of sphingolipid metabolism and trafficking. Precise quantitative values for this compound are not yet widely available in the literature.

Experimental Protocols for Studying Cellular Localization

A variety of techniques are employed to investigate the subcellular localization of this compound. These methods range from biochemical fractionation to advanced imaging techniques.

Subcellular Fractionation and Mass Spectrometry

This method provides quantitative data on the distribution of lipids among different organelles.

Protocol:

-

Cell Culture and Homogenization: Culture cells of interest to a sufficient density. Harvest the cells and resuspend in a hypotonic buffer. Homogenize the cells using a Dounce homogenizer or similar method to disrupt the plasma membrane while keeping organelles intact.

-

Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to pellet different organelles based on their size and density. This will yield fractions enriched in nuclei, mitochondria, microsomes (ER and Golgi), and cytosol.

-

Further Purification (Optional): For higher purity, microsomal fractions can be further separated into ER and Golgi components using density gradient centrifugation (e.g., with sucrose (B13894) or OptiPrep gradients).

-

Lipid Extraction: Extract lipids from each subcellular fraction using a modified Bligh-Dyer or Folch method.

-

Mass Spectrometry Analysis: Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and other lipid species. Use appropriate internal standards for accurate quantification.

Figure 2: Experimental workflow for subcellular fractionation and mass spectrometry analysis of lipids.

Fluorescence Microscopy with Fluorescent Analogs

This technique allows for the visualization of lipid trafficking and localization in living or fixed cells.

Protocol:

-

Probe Selection and Preparation: Utilize a fluorescently labeled analog of dihydroceramide or dihydrosphingomyelin, such as NBD-C6-dihydrosphingomyelin. Prepare a stock solution of the fluorescent lipid in an appropriate solvent (e.g., ethanol (B145695) or DMSO).

-

Cell Labeling: Incubate cultured cells with the fluorescent lipid analog at a low concentration (typically in the low micromolar range) for a defined period. The incubation time will depend on the specific research question (e.g., short pulses for trafficking studies, longer incubations for steady-state localization).

-

Chase Period (Optional): For trafficking studies, after the initial labeling "pulse," wash the cells and incubate them in fresh, probe-free medium for a "chase" period to follow the movement of the labeled lipid through the cell.

-

Fixation and Permeabilization (for fixed-cell imaging): Fix the cells with paraformaldehyde and, if necessary, permeabilize with a mild detergent like saponin (B1150181) to allow access of antibodies or other probes to intracellular structures.

-

Imaging: Acquire images using a confocal or super-resolution fluorescence microscope. Use appropriate filter sets for the chosen fluorophore. Co-localization with organelle-specific markers (e.g., fluorescently tagged proteins or organelle-specific dyes) can be used to identify the subcellular compartments where the lipid is located.[5][6]

MALDI Mass Spectrometry Imaging (MALDI-MSI)

MALDI-MSI enables the label-free visualization of the spatial distribution of lipids directly in tissue sections or cultured cells.

Protocol:

-

Sample Preparation: For cultured cells, grow them on conductive slides (e.g., ITO-coated glass). For tissues, obtain thin cryosections and mount them on conductive slides.

-

Matrix Application: Apply a suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) for positive ion mode or 1,5-diaminonaphthalene (DAN) for negative ion mode) uniformly over the sample surface.[1][2] This can be done using an automated sprayer for consistent coating.

-

Data Acquisition: Acquire mass spectra in a grid-like pattern across the sample surface using a MALDI-TOF mass spectrometer. The spatial resolution is determined by the laser spot size.

-

Image Generation: Generate ion-density maps for the m/z value corresponding to this compound to visualize its spatial distribution within the cell or tissue.

-

Data Analysis: Correlate the MALDI-MSI data with histological images (e.g., H&E staining) of the same or adjacent sections to link lipid distribution to specific cellular structures.

This compound in Lipid Rafts

Lipid rafts are dynamic, ordered microdomains within the plasma membrane enriched in sphingolipids and cholesterol. The saturated nature of the N-palmitoyl chain and the sphinganine backbone of this compound promotes tighter packing with cholesterol, leading to its preferential partitioning into these domains. The enrichment of this compound in lipid rafts influences their physical properties, such as thickness and rigidity, and can modulate the function of raft-associated proteins involved in signaling and trafficking.

Table 2: Enrichment of Dihydrosphingomyelin in Lipid Rafts

| Membrane Fraction | Method | Fold Enrichment of Dihydrosphingomyelin (Rafts vs. Non-Rafts) | Reference |

| Detergent-Resistant Membranes (DRMs) | Detergent Extraction & Mass Spectrometry | > 2-fold (estimated) | Based on the known properties of saturated sphingolipids. |

Conclusion

The subcellular localization of this compound is a critical determinant of its biological function. Primarily synthesized in the Golgi apparatus and enriched in the plasma membrane and lipid rafts, this saturated sphingolipid contributes significantly to membrane organization and signaling. The experimental protocols detailed in this guide provide a framework for researchers to investigate the intricate distribution of this compound and other sphingolipids. Further quantitative lipidomics studies are needed to provide a more precise and comprehensive map of its subcellular distribution, which will undoubtedly advance our understanding of its role in cellular physiology and pathology, and may unveil new therapeutic targets for a range of diseases.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Critical Evaluation of Sphingolipids Detection by MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The expanding organelle lipidomes: current knowledge and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipidomic atlas of mammalian cell membranes reveals hierarchical variation induced by culture conditions, subcellular membranes, and cell lineages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Palmitoyldihydrosphingomyelin: A Technical Guide to its Core Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Palmitoyldihydrosphingomyelin (C16:0-DHSM), a saturated sphingolipid, has long been considered an inert precursor in the de novo synthesis of sphingomyelin (B164518). However, emerging research is illuminating its distinct biophysical properties and biological functions that differentiate it from its unsaturated counterpart. This technical guide provides an in-depth exploration of the core biological functions of this compound, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to support advanced research and drug development.

Introduction

Sphingolipids are a class of lipids that are integral to the structural and functional integrity of eukaryotic cell membranes.[1] For many years, research has primarily focused on the bioactive roles of ceramides (B1148491) and sphingosine-1-phosphate in signaling pathways regulating cell growth, differentiation, and apoptosis.[1] Dihydrosphingolipids, including this compound, have been comparatively overlooked. This document synthesizes the current understanding of this compound, highlighting its unique contributions to membrane biology and cellular processes, and providing the necessary technical details for its further investigation.

De Novo Synthesis of this compound

This compound is an intermediate in the de novo sphingolipid biosynthesis pathway, which primarily occurs at the cytosolic surface of the endoplasmic reticulum.[2] The pathway begins with the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase.[2] Subsequent reduction and N-acylation with palmitoyl-CoA leads to the formation of dihydroceramide (B1258172) (N-palmitoylsphinganine). Dihydroceramide is then converted to this compound in the Golgi apparatus by the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine.[2][3] The final step in the formation of the more abundant N-palmitoylsphingomyelin is the introduction of a C4-C5 trans-double bond into the sphingoid backbone of the dihydroceramide precursor by the enzyme dihydroceramide desaturase 1 (DEGS1), followed by the addition of the phosphocholine headgroup.[4][5]

Figure 1. De novo synthesis pathway of sphingolipids.

Biological Functions and Biophysical Properties

While structurally similar to N-palmitoylsphingomyelin, the absence of the C4-C5 double bond in this compound leads to significant differences in its biophysical properties and biological roles.

Membrane Structure and Stability

This compound plays a crucial role in modulating the structure and stability of cellular membranes. It exhibits a higher bilayer melting temperature compared to its unsaturated counterpart, indicating that it forms more stable and ordered membrane domains.[4][6] Furthermore, this compound shows a more favorable interaction with cholesterol, leading to the formation of more condensed membrane domains.[4][6] Studies have shown that dihydrosphingomyelin is more preferentially localized to liquid-ordered (Lo) domains, or lipid rafts, than sphingomyelin.[7] This preferential partitioning suggests a role in organizing these specialized membrane microdomains.

Antiviral Activity

A significant biological function attributed to the accumulation of dihydrosphingomyelins is their antiviral activity. Research has demonstrated that the pharmacological inhibition of dihydroceramide desaturase (DEGS1), leading to an increase in cellular dihydrosphingomyelin levels, can inhibit the infection of West Nile Virus.[8] This suggests that dihydrosphingomyelins, including the N-palmitoyl species, could be explored as host-directed antiviral agents.[8] The precise mechanism of this antiviral action is still under investigation but may be related to alterations in membrane fluidity and receptor organization.

Enzyme-Mediated Degradation

This compound is a substrate for sphingomyelinase, an enzyme that hydrolyzes sphingomyelin to generate ceramide and phosphocholine. Interestingly, this compound is degraded at a significantly faster rate by sphingomyelinase from Staphylococcus aureus compared to N-palmitoylsphingomyelin.[4][6] This differential degradation rate could have implications for the localized production of dihydroceramide versus ceramide, thereby influencing downstream signaling events.

Quantitative Data

The following tables summarize the available quantitative data comparing this compound (16:0-DHSM) and N-Palmitoylsphingomyelin (16:0-SM).

| Property | This compound (16:0-DHSM) | N-Palmitoylsphingomyelin (16:0-SM) | Reference(s) |

| Bilayer Melting Temperature (Tm) | 47.7 °C | 41.2 °C | [4][6] |

| Enthalpy of Transition (ΔH) | 8.3 kcal/mol | 8.1 kcal/mol | [4][6] |

Table 1. Thermotropic properties of this compound and N-Palmitoylsphingomyelin.

| Enzyme | Substrate | Relative Degradation Rate | Reference(s) |

| Sphingomyelinase (S. aureus) | 16:0-DHSM | ~10-fold faster | [4][6] |

| Sphingomyelinase (S. aureus) | 16:0-SM | Baseline | [4][6] |

Table 2. Enzymatic degradation of this compound and N-Palmitoylsphingomyelin.

Experimental Protocols

Lipid Extraction for Lipidomics Analysis

Accurate quantification of this compound requires efficient extraction from biological samples. The Folch and Matyash methods are commonly employed biphasic extraction protocols.[9]

Folch Method (Modified for small volumes):

-

To 10 µL of plasma, add 160 µL of ice-cold methanol (B129727).

-

Add 320 µL of ice-cold chloroform.

-

Vortex for 10 seconds and sonicate for 1 hour.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the lower organic phase containing the lipids.

Matyash Method (MTBE/Methanol):

-

This method is often preferred for the extraction of sphingolipids.

-

It involves a biphasic extraction using methanol and methyl-tert-butyl ether (MTBE).

-

The upper organic phase, containing the lipids, is collected, which simplifies the extraction process compared to the Folch method.[9]

Figure 2. General workflow for lipidomics analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipid species.

-

Chromatography: Reverse-phase chromatography is typically used to separate sphingolipid species based on the length and saturation of their N-acyl chains.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. The precursor ion of this compound and a specific product ion (e.g., m/z 184.07 for the phosphocholine headgroup) are monitored for quantification using Multiple Reaction Monitoring (MRM).

-

Internal Standards: The use of a stable isotope-labeled internal standard (e.g., N-palmitoyl(d31)-dihydrosphingomyelin) is crucial for accurate quantification.

Signaling and Functional Pathways

The precise signaling pathways directly initiated by this compound are still an active area of research. However, based on current knowledge, a proposed model for its involvement in antiviral defense is presented below.

Figure 3. Proposed mechanism of antiviral action.

Conclusion and Future Directions

This compound is emerging from the shadow of its unsaturated counterpart as a lipid with distinct and important biological functions. Its role in enhancing membrane stability and its potential as an antiviral agent warrant further investigation. Future research should focus on elucidating the specific protein interactions and signaling cascades that are modulated by this compound. The development of more specific molecular tools will be critical in dissecting its precise roles in health and disease, potentially opening new avenues for therapeutic intervention in viral diseases and disorders associated with membrane dysfunction.

References

- 1. researchgate.net [researchgate.net]

- 2. Sphingomyelin - Wikipedia [en.wikipedia.org]

- 3. byrdwell.com [byrdwell.com]

- 4. Membrane properties of D-erythro-N-acyl sphingomyelins and their corresponding dihydro species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Membrane properties of D-erythro-N-acyl sphingomyelins and their corresponding dihydro species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assembly formation of minor dihydrosphingomyelin in sphingomyelin-rich ordered membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Elevation of Cellular Dihydrosphingomyelin Provides a Novel Antiviral Strategy against West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

The Pivotal Role of N-Palmitoyldihydrosphingomyelin in the Architecture and Function of Membrane Lipid Rafts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane lipid rafts, dynamic microdomains enriched in cholesterol and sphingolipids, are critical hubs for cellular signaling and protein trafficking. While the role of sphingomyelin (B164518) (SM) in raft formation is well-established, the contribution of its saturated precursor, N-Palmitoyldihydrosphingomyelin (DHSM), is increasingly recognized as a key determinant of raft biophysical properties and function. This technical guide provides an in-depth exploration of the role of this compound in membrane lipid rafts, offering a comprehensive resource for researchers, scientists, and drug development professionals. We present a comparative analysis of the biophysical properties of DHSM and SM, detail experimental protocols for their study, and visualize the intricate relationships within the sphingolipid metabolic pathway and experimental workflows.

Introduction to this compound and Lipid Rafts

Lipid rafts are specialized membrane microdomains that compartmentalize cellular processes.[1] These platforms are enriched in cholesterol, sphingolipids, and specific proteins, creating a distinct liquid-ordered (Lo) phase that is more tightly packed and less fluid than the surrounding liquid-disordered (Ld) bilayer.[2] Sphingomyelin, with its saturated acyl chain and hydrogen-bonding capabilities, plays a crucial role in the formation of these domains through its favorable interactions with cholesterol.[3]

This compound is the immediate biosynthetic precursor to N-Palmitoylsphingomyelin, differing only by the absence of a trans double bond in the sphingoid backbone. This seemingly minor structural difference has significant implications for its biophysical behavior and, consequently, its role within lipid rafts. The conversion of dihydroceramide (B1258172) to ceramide, the backbone of sphingomyelin, is catalyzed by the enzyme dihydroceramide desaturase 1 (DEGS1), making this enzyme a critical regulator of the cellular balance between dihydrosphingolipids and sphingolipids.[4][5] Recent studies suggest that dihydrosphingolipids are not merely inert precursors but are biologically active molecules implicated in various cellular processes and disease states.[4][6][7][8]

Data Presentation: Biophysical Properties of this compound vs. N-Palmitoylsphingomyelin

The distinct biophysical characteristics of this compound (16:0-DHSM) compared to N-Palmitoylsphingomyelin (16:0-SM) are fundamental to understanding their differential roles in lipid raft structure and function. The absence of the C4-trans double bond in DHSM leads to a higher phase transition temperature and altered interactions with cholesterol.

| Property | This compound (16:0-DHSM) | N-Palmitoylsphingomyelin (16:0-SM) | Reference(s) |

| Phase Transition Temperature (Tm) | 46.5 °C | 41.3 °C | [3] |

| Transition Enthalpy (ΔH) | 9.9 kcal/mol | 8.8 kcal/mol | [3] |

| Interaction with Cholesterol | Forms more condensed domains with cholesterol. | Forms stable domains with cholesterol. | [3] |

| Molecular Packing | More ordered and tightly packed. | Tightly packed, but less so than DHSM. | [3] |

Signaling Pathways and Regulatory Networks

The balance between DHSM and SM, regulated by the enzyme dihydroceramide desaturase 1 (DEGS1), can significantly impact the composition and stability of lipid rafts, thereby influencing a multitude of signaling pathways. While specific signaling cascades initiated directly by DHSM are still under active investigation, its influence on raft-dependent signaling is becoming increasingly apparent. Dihydrosphingolipids have been implicated in processes such as apoptosis, autophagy, and inflammation.[4][6][7][8]

The enzyme DEGS1 is located in the endoplasmic reticulum and mitochondria-associated membranes (MAMs), suggesting a role for dihydrosphingolipid metabolism in inter-organelle communication.[9][10] Dysregulation of DEGS1 activity and the subsequent accumulation of dihydroceramides and their derivatives have been linked to various diseases, including neurodegenerative disorders.[11]

Experimental Protocols

A variety of experimental techniques are employed to investigate the role of this compound in membrane lipid rafts. Below are detailed methodologies for key experiments.

Synthesis of this compound

A detailed, step-by-step synthesis of this compound can be adapted from established methods for sphingolipid synthesis.[1][10] The general strategy involves the acylation of D-erythro-dihydrosphingosine with palmitic acid, followed by phosphocholine (B91661) headgroup attachment.

Materials:

-

D-erythro-dihydrosphingosine

-

Palmitoyl (B13399708) chloride

-

Triethylamine

-

Anhydrous trimethylamine (B31210) in ethanol (B145695)

-

Anhydrous solvents (e.g., dichloromethane (B109758), acetonitrile)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

N-acylation: Dissolve D-erythro-dihydrosphingosine in anhydrous dichloromethane and triethylamine. Add palmitoyl chloride dropwise at 0°C and stir the reaction mixture at room temperature overnight.

-

Purification of N-palmitoyldihydrosphingosine (Dihydroceramide): Purify the product by silica gel column chromatography using a chloroform (B151607)/methanol gradient.

-

Phosphorylation: Dissolve the purified dihydroceramide in anhydrous acetonitrile (B52724) and add 2-chloro-1,3,2-dioxaphospholane 2-oxide. Stir the reaction under an inert atmosphere.

-

Ring Opening and Quaternization: Add a solution of anhydrous trimethylamine in ethanol to the reaction mixture and stir at room temperature for 48 hours.

-

Final Purification: Purify the final product, this compound, by silica gel column chromatography.

Isolation of Detergent-Resistant Membranes (DRMs)

This protocol is used to isolate lipid rafts based on their insolubility in non-ionic detergents at low temperatures.[5][9][12]

Materials:

-

Cells or tissues of interest

-

Lysis buffer (e.g., TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) containing 1% Triton X-100 and protease inhibitors

-

Sucrose (B13894) solutions (e.g., 80%, 30%, and 5% w/v in TNE buffer)

-

Ultracentrifuge and tubes

Procedure:

-

Cell Lysis: Homogenize cells or tissues in ice-cold lysis buffer.

-

Sucrose Gradient: Mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose. Place this mixture at the bottom of an ultracentrifuge tube.

-

Layering: Carefully layer 30% and then 5% sucrose solutions on top of the lysate-sucrose mixture.

-

Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

-

Fraction Collection: Collect fractions from the top of the gradient. The DRMs, being less dense, will float to the interface between the 5% and 30% sucrose layers.

-

Analysis: Analyze the collected fractions for lipid and protein composition using techniques like Western blotting, mass spectrometry, or thin-layer chromatography.

Atomic Force Microscopy (AFM) of Model Membranes

AFM provides high-resolution topographical images of lipid bilayers, allowing for the direct visualization of lipid domains.[6][13]

Materials:

-

Mica substrates

-

Lipid mixture (e.g., DOPC, Cholesterol, and either SM or DHSM) in chloroform

-

Vesicle preparation equipment (e.g., extruder)

-

AFM instrument with a liquid cell

Procedure:

-

Lipid Film Preparation: Prepare a lipid mixture in chloroform and evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Vesicle Formation: Hydrate the lipid film with buffer and create small unilamellar vesicles (SUVs) by extrusion.

-

Supported Lipid Bilayer (SLB) Formation: Deposit the SUV suspension onto a freshly cleaved mica substrate. The vesicles will rupture and fuse to form a continuous SLB.

-

AFM Imaging: Mount the SLB in the AFM liquid cell and image in buffer. The liquid-ordered domains containing SM or DHSM will appear as raised regions compared to the surrounding liquid-disordered phase.

Fluorescence Spectroscopy and Microscopy

Fluorescent probes that are sensitive to the local membrane environment, such as Laurdan, are invaluable for studying the properties of lipid rafts.[7][11] Laurdan exhibits a spectral shift depending on the degree of water penetration into the bilayer, which is lower in the more ordered raft domains.

Materials:

-

Liposomes or cells containing SM or DHSM

-

Laurdan stock solution in ethanol

-

Fluorometer or fluorescence microscope

Procedure:

-

Labeling: Incubate the liposomes or cells with a low concentration of Laurdan.

-

Fluorescence Measurement:

-

Spectroscopy: Measure the fluorescence emission spectrum of Laurdan. The Generalized Polarization (GP) value is calculated from the intensities at two different emission wavelengths (e.g., 440 nm and 490 nm) to quantify membrane order.

-

Microscopy: Image the sample using a two-photon or confocal microscope. The GP value can be calculated for each pixel to generate a map of membrane order. Higher GP values correspond to more ordered domains.

-

Conclusion and Future Directions

This compound, far from being a mere precursor, is an important modulator of membrane lipid raft structure and function. Its distinct biophysical properties, particularly its higher phase transition temperature and tendency to form more condensed domains with cholesterol, suggest that fluctuations in the DHSM/SM ratio, controlled by DEGS1, can fine-tune the properties of lipid rafts. This, in turn, has the potential to regulate the activity of raft-associated proteins and signaling pathways.

Future research should focus on elucidating the specific signaling pathways that are uniquely sensitive to the presence of DHSM in lipid rafts. Advanced proteomics and lipidomics approaches, comparing rafts with varying DHSM content, will be instrumental in identifying novel protein-lipid interactions and downstream signaling events. Furthermore, the development of specific fluorescent probes for DHSM will enable its direct visualization and tracking within living cells, providing deeper insights into its dynamic behavior. A thorough understanding of the role of this compound will not only advance our fundamental knowledge of membrane biology but also open new avenues for therapeutic intervention in diseases where lipid raft dysfunction is implicated.

References

- 1. Reactome | DEGS1 dehydrogenates dihydroceramide [reactome.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Sphingomyelin and cholesterol: from membrane biophysics and rafts to potential medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of dihydrosphingolipids in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of dihydrosphingolipids in disease : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. Sphingolipid desaturase DEGS1 is essential for mitochondria-associated membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI - Sphingolipid desaturase DEGS1 is essential for mitochondria-associated membrane integrity [jci.org]

- 9. Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells | eLife [elifesciences.org]

- 10. Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells [elifesciences.org]

- 11. Flotillins: At the Intersection of Protein S- Palmitoylation and Lipid-Mediated Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid and transient palmitoylation of the tyrosine kinase Lck mediates Fas signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of receptor tyrosine kinase signaling by endocytic trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Palmitoyldihydrosphingomyelin: A Key Modulator of Cell Signaling Cascades at the Membrane Interface

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyldihydrosphingomyelin (N-PDHS), a saturated analog of the more abundant N-palmitoylsphingomyelin (N-PSM), is emerging from the shadow of its well-studied counterpart as a critical player in the regulation of cellular signaling. While historically considered a mere biosynthetic precursor, recent evidence highlights its distinct biophysical properties and its direct and indirect roles in modulating key signaling cascades involved in cell survival, apoptosis, and inflammation. This technical guide provides a comprehensive overview of the current understanding of N-PDHS in cell signaling, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

The Structural and Biophysical Distinction of this compound

The defining structural feature of N-PDHS is the absence of the trans double bond at the C4-C5 position of the sphingosine (B13886) backbone, rendering it a fully saturated sphingolipid. This seemingly subtle difference has profound implications for its behavior within the plasma membrane. N-PDHS exhibits a higher propensity to form ordered, gel-phase domains compared to N-PSM, even in the liquid-crystalline state. This increased ordering is attributed to enhanced intermolecular hydrogen bonding capabilities and tighter packing of its saturated acyl chains.

This compound in Lipid Rafts: A Platform for Signal Transduction

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signal transduction. The inherent ordering propensity of N-PDHS suggests its preferential localization within these rafts, potentially influencing their composition, stability, and signaling capacity.

Diagram of a Lipid Raft enriched with this compound

The Unsung Precursor: An In-depth Technical Guide to the Discovery and History of Dihydrosphingomyelins

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of lipid biology, sphingolipids have emerged as critical players in cellular structure, signaling, and pathogenesis. While much of the research focus has been on well-known molecules like ceramides (B1148491) and sphingosine-1-phosphate, their biosynthetic precursors are gaining recognition for their own subtle but significant roles. Among these is dihydrosphingomyelin (DHSM), the saturated analogue of sphingomyelin (B164518) (SM). This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of dihydrosphingomyelins, offering a valuable resource for researchers and professionals in the field of drug development.

I. A Historical Perspective: From the "Enigmatic" Sphingosine to a Biosynthetic Intermediate

The story of dihydrosphingomyelin is intrinsically linked to the broader history of sphingolipid discovery. In the 1870s and 1880s, German chemist Johann L.W. Thudichum first isolated a novel class of lipids from brain extracts.[1][2] Due to their mysterious and complex nature, he named the fundamental long-chain amino alcohol "sphingosine," after the mythological Sphinx.[1][3] It was not until 1927 that the structure of sphingomyelin, a major sphingolipid in animal tissues, was reported as N-acyl-sphingosine-1-phosphorylcholine.[2]

The existence of dihydrosphingomyelin as a distinct molecular species was not an isolated discovery but rather emerged from the elucidation of the sphingolipid biosynthetic pathway. Early studies on the metabolism of sphingolipids revealed that the synthesis of the sphingoid backbone, sphinganine (B43673) (also known as dihydrosphingosine), precedes the formation of the characteristic trans double bond found in sphingosine.[4] This foundational work laid the groundwork for understanding that sphingolipids exist in both saturated (dihydro-) and unsaturated forms. While a singular "discovery" paper for dihydrosphingomyelin is not readily identifiable, its recognition as a key intermediate in the de novo synthesis of sphingomyelin solidified its place in the sphingolipid family.

II. The De Novo Biosynthesis Pathway: The Genesis of Dihydrosphingomyelin

Dihydrosphingomyelin is an essential intermediate in the de novo synthesis of sphingomyelin, a pathway that begins in the endoplasmic reticulum (ER). The process is a cascade of enzymatic reactions:

-

Condensation: The pathway is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine.[5]

-

Reduction: 3-ketosphinganine is then rapidly reduced to sphinganine (dihydrosphingosine) by 3-ketosphinganine reductase.

-

N-acylation: Ceramide synthases (CerS) subsequently attach a fatty acyl-CoA to the amino group of sphinganine, forming dihydroceramide (B1258172) (dhCer).[6]

-

Phosphocholine (B91661) Headgroup Addition: In the Golgi apparatus, sphingomyelin synthase (SMS) transfers a phosphocholine headgroup from phosphatidylcholine to dihydroceramide, yielding dihydrosphingomyelin (DHSM) and diacylglycerol (DAG).[7]

-

Desaturation: Finally, the enzyme dihydroceramide desaturase-1 (DES1) introduces a double bond into the sphingoid backbone of ceramide, which can then be converted to sphingomyelin. It is important to note that DHSM itself is not directly desaturated to SM. Rather, its precursor, dihydroceramide, is the substrate for DES1 to form ceramide, which is then used to synthesize sphingomyelin.

This biosynthetic sequence underscores the fundamental role of DHSM as a direct precursor to a portion of the cellular sphingomyelin pool, particularly when the desaturation step is not fully efficient or is pharmacologically inhibited.

De novo biosynthesis pathway of sphingolipids.

III. Quantitative Data on Dihydrosphingomyelin and Sphingomyelin

The relative abundance of dihydrosphingomyelin to sphingomyelin can vary significantly across different tissues and cell types, reflecting differences in metabolic rates and the expression of biosynthetic enzymes. Generally, DHSM is a minor component compared to SM.

| Tissue/Cell Type | Dihydrosphingomyelin (DHSM) Level | Sphingomyelin (SM) Level | DHSM/SM Ratio | Reference |

| Mouse Brain | 1.03 ± 0.11 nmol/mg fresh tissue | 5.90 ± 0.65 nmol/mg fresh tissue | ~0.17 | [3] |

| Mouse Liver | 22.26 ± 0.14 pmol/µg protein | - | - | [8] |

| Mouse Kidney | 43.75 ± 0.21 pmol/µg protein | - | - | [8] |

| Human Lens | 76.9% of total sphingolipids | 23.1% of total sphingolipids | ~3.33 | [9] |

| MCF-7 (parental) | - | - | Varies by species | [10] |

| MCF-7 (dox-resistant) | Increased DHSM (d18:0/20:0) | Altered SM species | Varies by species | [10] |

Note: Direct comparative values are not always available in the same units or from the same studies, highlighting a gap in the literature that future lipidomic studies could address.

IV. Experimental Protocols for the Analysis of Dihydrosphingomyelins

The accurate identification and quantification of dihydrosphingomyelin require sophisticated analytical techniques, primarily due to its structural similarity to the much more abundant sphingomyelin.

A. Lipid Extraction

A common method for extracting sphingolipids from biological samples is a modified Bligh-Dyer or Folch extraction.

-

Homogenization: Homogenize the tissue or cell pellet in a solvent mixture of chloroform (B151607):methanol (1:2, v/v).

-

Phase Separation: Add chloroform and water (or an acidic or basic solution depending on the specific lipids of interest) to induce phase separation.

-

Collection: The lower organic phase, containing the lipids, is collected.

-

Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for analysis.

B. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is the gold standard for sphingolipid analysis, offering both separation and sensitive detection.

-

Chromatographic Separation:

-

Column: A C18 or C8 reversed-phase column is typically used.

-

Mobile Phase: A gradient of solvents is employed to separate the different lipid species. A common system involves a gradient of methanol, water, and formic acid, sometimes with the addition of ammonium (B1175870) formate.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the DHSM species) and a specific product ion (a characteristic fragment) to monitor. This provides high specificity and sensitivity.

-

Precursor/Product Ions: For DHSM, the precursor ion will correspond to the [M+H]+ adduct. A common product ion for both SM and DHSM is m/z 184.1, corresponding to the phosphocholine headgroup. To differentiate DHSM from SM, the precursor ion mass is used, as DHSM is 2 Da heavier than the corresponding SM species.

-

Workflow for HPLC-MS/MS analysis of dihydrosphingomyelins.

V. Signaling and Biological Roles of Dihydrosphingomyelins

While not as extensively studied as a signaling molecule compared to ceramide or sphingosine-1-phosphate, dihydrosphingomyelin is emerging as a bioactive lipid with distinct roles.

A. Structural Role in Membranes and Lipid Rafts

Dihydrosphingomyelin, lacking the trans double bond of sphingomyelin, exhibits different packing properties in lipid bilayers. Studies have shown that DHSM can form more ordered domains in membranes.[2][4] This has implications for the formation and stability of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol that serve as platforms for signal transduction.[11] The ability of DHSM to modulate the biophysical properties of membranes suggests an indirect role in signaling by influencing the localization and function of membrane-associated proteins.[12][13]

B. Emerging Signaling Roles

Recent research has begun to uncover more direct signaling roles for dihydrosphingolipids, including DHSM. For instance, the accumulation of DHSM has been implicated in the cellular response to certain viral infections.[1] Pharmacological inhibition of dihydroceramide desaturase leads to an increase in DHSM levels, which has been shown to have antiviral effects.[1] This suggests that the balance between DHSM and SM may be a critical factor in host-pathogen interactions. However, a dedicated signaling cascade initiated by DHSM binding to a specific receptor or effector protein has yet to be fully elucidated.

Influence of DHSM on membrane properties and cellular signaling.

VI. Conclusion and Future Directions

Dihydrosphingomyelin, once considered merely a biosynthetic intermediate, is now appreciated for its distinct biophysical properties and emerging biological roles. Its history is intertwined with the broader exploration of sphingolipid metabolism. While significant progress has been made in the analytical techniques to study DHSM, leading to a better understanding of its abundance and distribution, its direct signaling functions remain an active area of investigation. For drug development professionals, the enzymes involved in DHSM metabolism, such as dihydroceramide desaturase, represent potential therapeutic targets for diseases where the balance of saturated and unsaturated sphingolipids is disrupted. Future research will undoubtedly continue to unravel the subtle but important contributions of dihydrosphingomyelin to cellular physiology and pathology, moving it out of the shadow of its more famous unsaturated counterpart.

References

- 1. Pharmacological Elevation of Cellular Dihydrosphingomyelin Provides a Novel Antiviral Strategy against West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingomyelin - Wikipedia [en.wikipedia.org]

- 3. LIPID CONTENT OF BRAIN, OF BRAIN MEMBRANE LIPID DOMAINS, AND OF NEURONS FROM ACID SPHINGOMYELINASE DEFICIENT MICE (ASMKO) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Properties of palmitoyl phosphatidylcholine, sphingomyelin, and dihydrosphingomyelin bilayer membranes as reported by different fluorescent reporter molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Sphingolipids and Specialized Pro-Resolving Mediators in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Separation of molecular species of sphingomyelin by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. High-Throughput Lipidomic and Transcriptomic Analysis To Compare SP2/0, CHO, and HEK-293 Mammalian Cell Lines. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Regulating N-Palmitoyldihydrosphingomyelin: A Technical Guide for Researchers

December 5, 2025

Executive Summary

N-Palmitoyldihydrosphingomyelin is a critical intermediate in the de novo synthesis of sphingolipids, a class of lipids integral to cellular structure and signaling. The cellular concentration of this compound is tightly controlled by a series of enzymatic reactions, and its dysregulation has been implicated in various pathological conditions. This technical guide provides an in-depth overview of the regulatory mechanisms governing this compound levels, intended for researchers, scientists, and professionals in drug development. This document details the biosynthetic and metabolic pathways, the kinetics of key enzymes, the impact of pharmacological inhibitors, and comprehensive experimental protocols for the quantification and analysis of this important lipid molecule.

Introduction to this compound

This compound is a species of dihydrosphingomyelin characterized by a palmitoyl (B13399708) (C16:0) fatty acid attached to the sphingoid base dihydrosphingosine. It is a direct precursor to N-palmitoylsphingomyelin (C16-ceramide), a key signaling molecule involved in apoptosis, cell cycle arrest, and inflammation. The regulation of this compound levels is therefore crucial for maintaining cellular homeostasis.

Biosynthesis and Metabolism of this compound

The cellular concentration of this compound is primarily determined by the balance between its synthesis via the de novo sphingolipid synthesis pathway and its conversion to other sphingolipids.

De Novo Synthesis Pathway

The synthesis of this compound begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) . The resulting 3-ketodihydrosphingosine is then reduced to dihydrosphingosine. Subsequently, ceramide synthase (CerS) acylates dihydrosphingosine with palmitoyl-CoA to form N-palmitoyldihydroceramide. There are six isoforms of CerS in mammals (CerS1-6), each with a preference for fatty acyl-CoAs of different chain lengths. CerS5 and CerS6 exhibit a preference for C16:0-CoA and are thus the primary synthesizers of N-palmitoyldihydroceramide.

Conversion to N-Palmitoyl-Ceramide

The key regulatory step controlling the levels of N-palmitoyldihydroceramide is its desaturation to N-palmitoyl-ceramide. This reaction is catalyzed by dihydroceramide (B1258172) desaturase (DEGS1) , which introduces a 4,5-trans-double bond into the sphingoid backbone.

Conversion to this compound

N-palmitoyldihydroceramide can also be converted to this compound by the action of sphingomyelin (B164518) synthase (SMS) . SMS transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to the primary hydroxyl group of N-palmitoyldihydroceramide. Mammals have two major isoforms, SMS1 and SMS2, which are localized to the Golgi apparatus and the plasma membrane, respectively[1][2].

Regulation of Key Enzymes

The activity of the enzymes involved in this compound metabolism is regulated at both the transcriptional and post-translational levels.

Ceramide Synthases (CerS)

The expression of CerS genes is subject to transcriptional regulation by various factors. For instance, some CerS isoforms contain a homeodomain that may allow them to act as transcriptional regulators themselves, adapting gene expression to the cell's energy state[3][4]. The process of ongoing ceramide synthesis has also been shown to correlate with the posttranscriptional regulation of sterol-regulatory element-binding proteins (SREBPs), which are key regulators of lipid metabolism[5].

Dihydroceramide Desaturase (DEGS1)

DEGS1 activity is modulated by several factors. Oxidative stress, induced by agents like hydrogen peroxide, has been shown to inhibit DEGS1 activity, leading to an accumulation of dihydroceramides[6]. The expression of the DEGS1 gene can be regulated by hypoxia, with differential effects observed in various tissues[7]. Post-translational modifications, such as polyubiquitination, can also regulate DEGS1 activity and stability[8][9].

Sphingomyelin Synthase (SMS)

The expression of SGMS1 (encoding SMS1) is regulated by various transcription factors and signaling pathways. For example, the GATA1/TAL1 transcriptional complex has been shown to directly target the SGMS1 gene[10]. The expression of SMS genes can also be altered in disease states such as cancer[11].

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Dihydroceramide Desaturase (DEGS1)

| Substrate/Cofactor | Km (μM) | Vmax (nmol/min/g protein) | Source |

| C8-dihydroceramide | 1.92 ± 0.36 | 3.16 ± 0.24 | [12] |

| NADH | 43.4 ± 6.47 | 4.11 ± 0.18 | [12] |

Table 2: IC50 Values of Dihydroceramide Desaturase (DEGS1) Inhibitors

| Inhibitor | IC50 | Cell/System | Source |

| Fenretinide (4-HPR) | 2.32 μM | Rat liver microsomes | [12] |

| 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) | 1.68 μM | Rat liver microsomes | [12] |

| GT11 | 23 nM | Primary cultured cerebellar neurons | [13] |

| PR280 | 700 nM | in vitro | [4] |

| SKI II | 0.3 μM (Ki) | Non-competitive inhibitor | [14][15] |

Table 3: Effects of Ceramide Synthase and Sphingomyelin Synthase Inhibition on Sphingolipid Levels

| Treatment | Effect | Cell Line | Source |

| P053 (CerS1 inhibitor) | 53% reduction in C18:0 ceramide | HEK293 cells | [9] |

| SMS1 siRNA | 20% decrease in total sphingomyelin, 10% increase in ceramide | Huh7 cells | [12][16] |

| SMS2 siRNA | 11% decrease in total sphingomyelin | Huh7 cells | [12][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound regulation.

Quantification of this compound by LC-MS/MS

Objective: To quantify the cellular levels of this compound and other sphingolipids.

Protocol:

-

Lipid Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Perform a single-phase extraction using a butanol:methanol (B129727) (1:1, v/v) solvent mixture containing internal standards (e.g., d18:0/C8:0 dihydroceramide, d18:1/C8:0 ceramide, d18:1/C12:0 sphingomyelin)[17].

-

Alternatively, use a bi-phasic extraction with methanol, methyl tert-butyl ether (MTBE), and water[18]. For a simpler and rapid extraction from plasma, methanol alone can be used[19][20].

-

Vortex and sonicate the samples on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the lipid extract.

-

-

LC-MS/MS Analysis:

-

Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent (e.g., methanol/toluene 9:1, v/v)[18].

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phases containing modifiers such as ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.

-

Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and other target lipids.

-

In Vitro Dihydroceramide Desaturase (DEGS1) Activity Assay

Objective: To measure the enzymatic activity of DEGS1 in cell or tissue homogenates.

Protocol:

-

Preparation of Cell Homogenate:

-

Harvest cells and resuspend in a homogenization buffer (e.g., 5 mM HEPES, pH 7.4, containing 50 mM sucrose)[16].

-

Homogenize the cells using a Dounce homogenizer or by sonication.

-

Centrifuge to remove unbroken cells and nuclei. The supernatant is the total cell homogenate.

-

-

Enzyme Reaction:

-

Detection of Product:

-

The desaturation reaction releases tritiated water (³H₂O).

-

Stop the reaction and separate the tritiated water from the labeled substrate using a C18 solid-phase extraction column[12].

-

Quantify the radioactivity in the eluate using liquid scintillation counting to determine the enzyme activity.

-

In Situ Dihydroceramide Desaturase (DEGS1) Activity Assay

Objective: To measure DEGS1 activity in intact cells.

Protocol:

-

Cell Labeling:

-

Lipid Extraction and Analysis:

-

After incubation, harvest the cells and extract the lipids as described in section 5.1.

-

Separate the fluorescently labeled substrate (dhCerC6NBD) from the product (CerC6NBD) using high-performance liquid chromatography (HPLC) with a fluorescence detector.

-

The percentage of conversion of the dihydro- form to the desaturated form represents the in situ enzyme activity.

-

Ceramide Synthase (CerS) Activity Assay

Objective: To measure the activity of ceramide synthases.

Protocol:

-

Enzyme Source: Use cell or tissue homogenates, or microsomes.

-

Reaction Mixture:

-

Combine the enzyme source with a sphingoid base substrate (e.g., sphinganine (B43673) or NBD-sphinganine) and a fatty acyl-CoA (e.g., palmitoyl-CoA)[8][22].

-

-

Detection of Product:

-

If using a fluorescent substrate like NBD-sphinganine, the NBD-ceramide product can be separated by solid-phase extraction or TLC and quantified by fluorescence[22].

-

Alternatively, a continuous spectrophotometric assay can be used to measure the release of Coenzyme A (CoA-SH) from the acyl-CoA substrate[23]. The released CoA-SH reacts with 5,5'-dithiobis-2-nitrobenzoic acid (DTNB) to produce a colored product that can be measured at 412 nm.

-

Sphingomyelin Synthase (SMS) Activity Assay

Objective: To measure the activity of sphingomyelin synthases.

Protocol:

-

Enzyme Source: Use cell homogenates or immunoprecipitated SMS protein[6][24].

-

Reaction Mixture:

-

Incubate the enzyme source with a ceramide substrate (e.g., C6-NBD-ceramide or N-palmitoyldihydroceramide) and phosphatidylcholine[6].

-

-

Detection of Product:

-

Extract the lipids and separate the product (NBD-sphingomyelin or this compound) from the substrate using thin-layer chromatography (TLC)[6].

-

Quantify the product by measuring the fluorescence intensity of the corresponding spot on the TLC plate.

-

Alternatively, a mass spectrometry-based method can be used for a more quantitative measurement of SMS activity[25].

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Caption: Metabolic pathway of this compound.

Caption: Regulation of Dihydroceramide Desaturase (DEGS1).

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of a family of animal sphingomyelin synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceramide Synthase Schlank Is a Transcriptional Regulator Adapting Gene Expression to Energy Requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceramide Synthase in Transcriptional Regulation and Lipid Sensing [bonndoc.ulb.uni-bonn.de]

- 5. Ceramide synthesis correlates with the posttranscriptional regulation of the sterol-regulatory element-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of De Novo Ceramide Synthesis: The Role of Dihydroceramide Desaturase and Transcriptional Factors NFATC and Hand2 in the Hypoxic Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Native and Polyubiquitinated Forms of Dihydroceramide Desaturase Are Differentially Linked to Human Embryonic Kidney Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. [Expression of sphingomyelin synthase 1 (SGMS1) gene varies in human lung and oesophagus cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SGMS1 sphingomyelin synthase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. Gene - SGMS1 [maayanlab.cloud]

- 15. medicalsciences.med.unsw.edu.au [medicalsciences.med.unsw.edu.au]

- 16. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment [mdpi.com]

- 18. lcms.cz [lcms.cz]

- 19. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Sphingomyelin synthase-related protein generates diacylglycerol via the hydrolysis of glycerophospholipids in the absence of ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Increased Dihydroceramide/Ceramide Ratio Mediated by Defective Expression of degs1 Impairs Adipocyte Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Inhibitors of the sphingomyelin cycle: Sphingomyelin synthases and sphingomyelinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Sphingomyelin Synthase 1 (SMS1) Downregulation Is Associated With Sphingolipid Reprogramming and a Worse Prognosis in Melanoma [frontiersin.org]

N-Palmitoyldihydrosphingomyelin: A Technical Guide to its Distribution, Analysis, and Cellular Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyldihydrosphingomyelin (C16-DHSM) is a species of dihydrosphingomyelin, a class of sphingolipids that are precursors to the more abundant sphingomyelins. For a long time, dihydrosphingolipids were considered biologically inert intermediates in the de novo sphingolipid synthesis pathway.[1][2] However, emerging evidence has highlighted their distinct and significant roles in various cellular processes, including cell signaling, autophagy, and apoptosis.[1][2][3] C16-DHSM is characterized by a sphingoid base backbone lacking the C4-C5 trans-double bond and an N-acylated palmitic acid (C16:0). The enzyme dihydroceramide (B1258172) desaturase 1 (DEGS1) is a critical regulator of the balance between dihydroceramides and ceramides (B1148491), and its inhibition leads to the accumulation of dihydro-species, including C16-DHSM.[4][5] This technical guide provides a comprehensive overview of the current knowledge on C16-DHSM, with a focus on its distribution in various cell types and tissues, detailed methodologies for its analysis, and its role in cellular signaling pathways.

Data Presentation: Quantitative Analysis of Sphingolipids

Quantitative data for this compound across different cell types and tissues is not extensively available in the current literature. However, data for related sphingolipids, such as total sphingomyelin (B164518) and specific ceramide species, can provide valuable context for understanding the potential abundance of C16-DHSM. The following tables summarize available quantitative data for these related lipids.

Table 1: Sphingomyelin Content in Various Mouse Tissues and Cell Lines

| Tissue/Cell Line | Sphingomyelin Concentration (pmol/μg protein) | Reference |

| Brain | 55.60 ± 0.43 | [6] |

| Kidney | 43.75 ± 0.21 | [6] |

| Liver | 22.26 ± 0.14 | [6] |

| 3T3-L1 cells | 60.10 ± 0.24 | [6] |

| Rat Aortic Smooth Muscle Cells | 62.69 ± 0.08 | [6] |

| HT-29 cells | 58.38 ± 0.37 | [6] |

Table 2: Total Sphingolipid Content in Fish

| Tissue | Total Sphingolipid Concentration (nmol/g) | Reference |

| Cod | 118 ± 17 | [7] |

Experimental Protocols

The analysis of this compound and other sphingolipids typically involves lipid extraction, chromatographic separation, and mass spectrometric detection. The following protocols are synthesized from established methods for sphingolipid analysis.[8][9][10]

Lipid Extraction from Cells and Tissues

This protocol is based on the widely used Bligh and Dyer method, adapted for sphingolipid analysis.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

Internal standard solution (e.g., C17-dihydrosphingomyelin or a deuterated C16-DHSM standard in methanol)

-

1.5 mL polypropylene (B1209903) tubes

-

Centrifuge

Procedure:

-

Cell Harvesting: For cultured cells, wash the cell monolayer twice with ice-cold PBS. Scrape cells into a known volume of PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

-

Tissue Homogenization: For tissues, weigh the frozen tissue sample and homogenize in ice-cold PBS using a tissue homogenizer.

-

Internal Standard Addition: To the cell pellet or tissue homogenate, add a known amount of the internal standard solution. This is crucial for accurate quantification.

-

Solvent Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. For every 100 µL of aqueous sample, use 375 µL of the chloroform:methanol mixture.

-

Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at 4°C for 15 minutes to ensure complete lipid extraction.

-

Phase Separation: Add 125 µL of chloroform and 125 µL of water to the mixture for every 100 µL of the initial aqueous sample. Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Collection of the Organic Phase: Carefully collect the lower organic phase (chloroform phase), which contains the lipids, into a new tube.

-

Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

This protocol outlines a general approach for the chromatographic separation and mass spectrometric detection of C16-DHSM.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic lipids. The exact gradient profile should be optimized for the specific column and instrument used.

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for sphingomyelins.

-

Multiple Reaction Monitoring (MRM): For targeted quantification on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for C16-DHSM and the internal standard should be monitored. A characteristic fragment ion for sphingomyelins is the phosphocholine (B91661) headgroup at m/z 184.1.

-

High-Resolution Mass Spectrometry: For untargeted or confirmation analysis, high-resolution mass spectrometry can be used to determine the accurate mass of the precursor ion and its fragments.

Signaling Pathways and Biological Functions

De Novo Biosynthesis of Dihydrosphingolipids